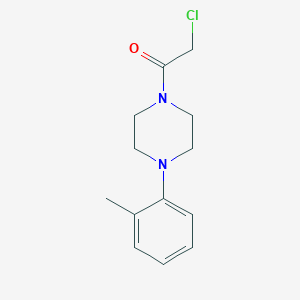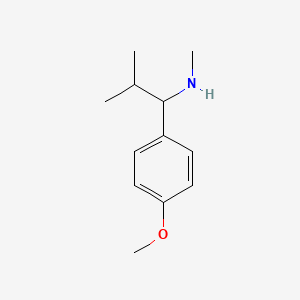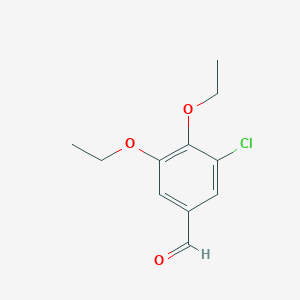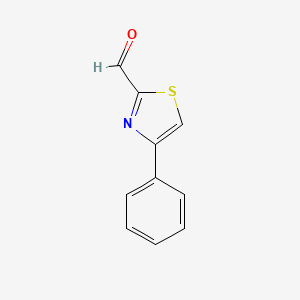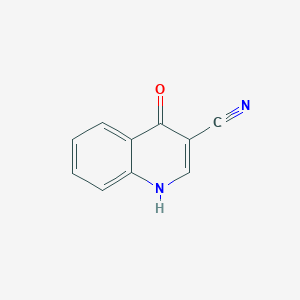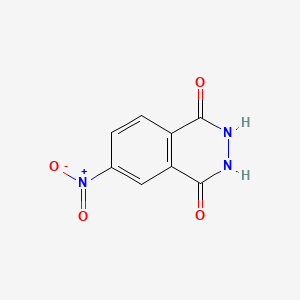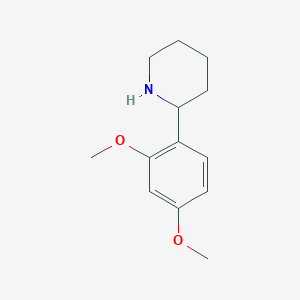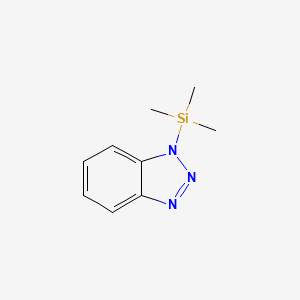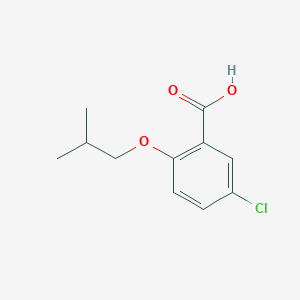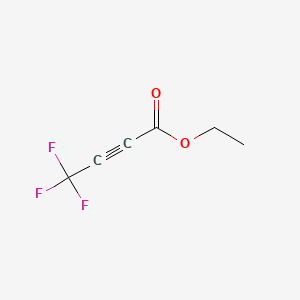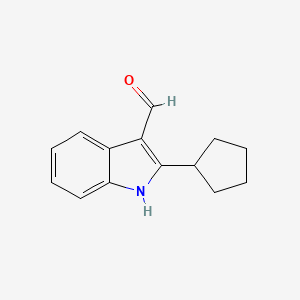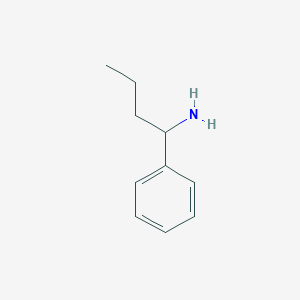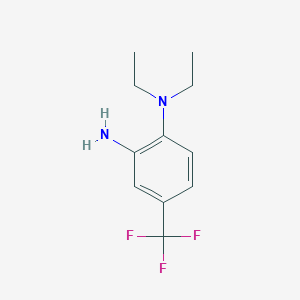
1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine
Vue d'ensemble
Description
1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 685533-92-01. It has a molecular weight of 232.251. The IUPAC name for this compound is N~1~,N~1~-diethyl-4-(trifluoromethyl)-1,2-benzenediamine1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine from the web search results.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H31. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine from the web search results.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature1. Unfortunately, I couldn’t find more specific physical and chemical properties from the web search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Anyle Derivatives of 4-Benzoylpyridine : Novel anyles of 4-benzoylpyridine, including derivatives related to 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine, were synthesized and analyzed using various spectroscopic and thermal methods. The study provided detailed insights into the electronic structure, vibrational data, and electronic spectra, along with crystal structure analysis, revealing short contacts between pyridine fragments and bathochromic shifts resulting from N-anylation (Kolev et al., 2009).
Properties and Applications
- Fluorinated Polyimides : Research into fluorinated polyimides derived from novel diamine monomers, including those structurally related to the compound of interest, highlighted their solubility in organic solvents, low water absorption rate, low dielectric constant, and high thermal stability. These materials exhibited potential for advanced applications due to their transparent films with high tensile strength and thermal resistance (Banerjee et al., 2003).
- Electrochemical Synthesis : The electrochemical synthesis approach provided a mild and regioselective protocol for synthesizing 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This methodology emphasized the avoidance of toxic reagents and the use of water and ethanol as solvents, showcasing an environmentally friendly and efficient synthesis route (Sharafi-kolkeshvandi et al., 2016).
Advanced Material Development
- Aromatic Poly(ester amide)s : A study introduced novel aromatic poly(ester amide)s containing pendant trifluoromethylphenoxy groups, synthesized from a new diamine monomer. These polymers demonstrated amorphous characteristics, solubility in organic solvents, and formed films with high tensile strength, glass transition temperatures, and thermal stability, indicating their utility in high-performance material applications (Yongjun et al., 2012).
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H3351. These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335)1. The compound should be stored at room temperature1.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of research or applications involving 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine from the web search results.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific scientific or medical advice.
Propriétés
IUPAC Name |
1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPWWBBHXVCBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407022 | |
| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
685533-92-0 | |
| Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
